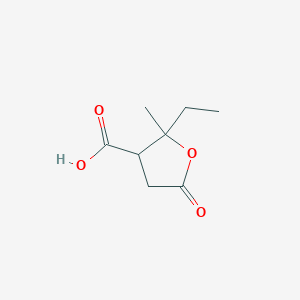

2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid

Descripción general

Descripción

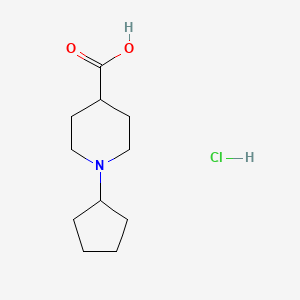

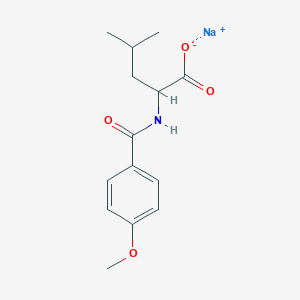

2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol1. The presence of a carboxylic acid group suggests it could be involved in studies related to metabolism or as a precursor for other molecules1. The oxolane ring system is found in various natural products and pharmaceuticals, so this molecule could be of interest in related research fields1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid. However, the synthesis of similar compounds often involves the use of electrophilic halides transformed into a strongly nucleophilic metal derivative, which then adds to carbon dioxide2.Molecular Structure Analysis

The InChI code for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11)1. This indicates that the molecule contains an oxolane ring, which is a five-membered ring structure containing an oxygen atom1.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not available in the literature. However, the presence of a carboxylic acid group suggests that it could participate in typical carboxylic acid reactions, such as esterification and amide formation3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 172.18 g/mol1.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Phosphine-Catalyzed Annulation : 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid derivatives have been utilized in a phosphine-catalyzed [4 + 2] annulation, resulting in the synthesis of tetrahydropyridines with high yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

- Synthesis of Dihydrorecifeiolide : The compound has played a role in the new synthesis routes for dihydrorecifeiolide, a complex organic compound, demonstrating its versatility in organic synthesis (Milenkov & Hesse, 1986).

- Chromane Derivatives Study : It has been used in the synthesis and structural study of chromane derivatives, contributing to understanding the conformational aspects of these compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Catalysis and Modification

- Catalyst in Alcohol Oxidation : The compound is involved as a catalyst in the oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, showcasing its role in facilitating significant chemical reactions (Uyanik, Akakura, & Ishihara, 2009).

- Polymer Side Chain Modification : It has been used in the tuning of the lower critical solution temperature (LCST) of poly(2-oxazoline)s, indicating its potential in polymer science and material engineering (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Biomedical Applications

- Glycosidase Inhibitory Activities : Derivatives of the compound have been investigated for their inhibitory activity towards glycosidases, highlighting its potential in the development of new therapeutic agents (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Miscellaneous Applications

- Synthesis of Various Organic Compounds : It has been instrumental in the synthesis of various organic compounds, such as 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, demonstrating its broad applicability in organic chemistry (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).

Safety And Hazards

Specific safety and hazard information for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is not available. However, general safety measures should always be followed when handling chemical substances.

Direcciones Futuras

The future directions of research involving 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not explicitly mentioned in the literature. However, given its structural features, it could be of interest in studies related to metabolism or as a precursor for other molecules1. Further exploration could involve patent literature or contacting chemical suppliers for potential applications1.

Propiedades

IUPAC Name |

2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBXSROXDJGCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC(=O)O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

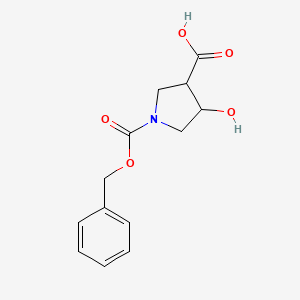

![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

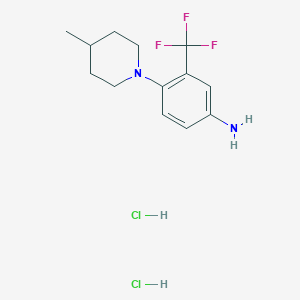

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

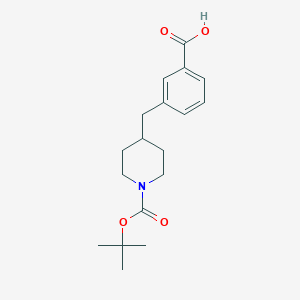

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)